molecular formula C10H11ClO2 B14812144 1-Chloro-2-cyclopropoxy-3-methoxybenzene

1-Chloro-2-cyclopropoxy-3-methoxybenzene

Cat. No.: B14812144
M. Wt: 198.64 g/mol
InChI Key: TZRMYDWZPFCLNS-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropoxy-3-methoxybenzene is a halogenated alkoxybenzene derivative featuring a chloro substituent at the 1-position, a cyclopropoxy group at the 2-position, and a methoxy group at the 3-position. The cyclopropoxy group introduces steric strain and unique electronic effects, distinguishing it from linear alkoxy or halogenated analogs.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxy-3-methoxybenzene

InChI

InChI=1S/C10H11ClO2/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

TZRMYDWZPFCLNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-cyclopropoxy-3-methoxybenzene typically involves the reaction of 1-chloro-2-methoxybenzene with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

In an industrial setting, the production of 1-Chloro-2-cyclopropoxy-3-methoxybenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-cyclopropoxy-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-2-cyclopropoxy-3-methoxybenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Chloro-2-cyclopropoxy-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-Chloro-2-cyclopropoxy-3-methoxybenzene with related compounds:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Solubility Applications References
1-Chloro-2-cyclopropoxy-3-methoxybenzene 1-Cl, 2-cyclopropoxy, 3-OMe Chloro, cyclopropoxy, methoxy ~202.6 (calculated) Not reported Likely moderate in organics Organic synthesis, pigments
1-Bromo-3-chloro-2-methoxybenzene 1-Br, 3-Cl, 2-OMe Bromo, chloro, methoxy ~235.5 (calculated) Not reported Soluble in acetone, ether Intermediate for substitution
1,4-Bis(3-chloropropoxy)benzene 1,4-di(3-chloropropoxy) Two chloroalkoxy groups ~261.1 (calculated) 66 (339 K) Soluble in chloroform Fluorescent pigments
2-Chloro-3-nitroanisole 2-Cl, 3-NO₂, 1-OMe Chloro, nitro, methoxy 172.57 116–118 Low in polar solvents Explosives/dye intermediates

Key Observations:

  • Cyclopropoxy vs. This strain may enhance electrophilic substitution rates at specific positions .
  • Halogen Effects : Replacing bromine (in 1-bromo-3-chloro-2-methoxybenzene) with cyclopropoxy alters electronic properties. Bromine’s leaving-group ability favors substitution reactions, while cyclopropoxy may direct reactivity toward ring-opening or stabilization of adjacent substituents .
  • Electronic Effects : The methoxy group (electron-donating) and chloro substituent (electron-withdrawing) create a polarized aromatic ring. In contrast, nitro groups (e.g., in 2-chloro-3-nitroanisole) strongly deactivate the ring, limiting electrophilic substitution .

Physicochemical Properties

  • Solubility : The cyclopropoxy group’s hydrophobicity likely reduces aqueous solubility compared to hydroxylated analogs. However, chloroform or ethyl acetate may dissolve the target compound, as seen in 1,4-bis(3-chloropropoxy)benzene .
  • Thermal Stability : The melting point of 1,4-bis(3-chloropropoxy)benzene (66°C) suggests that linear alkoxy chains reduce crystallinity compared to strained cyclopropoxy derivatives, which may exhibit higher melting points if synthesized.

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